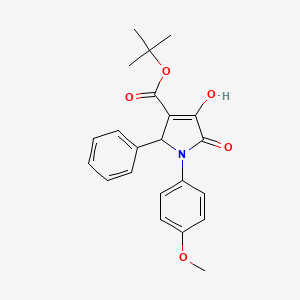
tert-butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxy group, a methoxyphenyl group, and a phenyl group attached to a pyrrole ring
Preparation Methods
The synthesis of tert-butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a β-keto ester and an amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl chloride and a suitable base.
Functionalization of the Pyrrole Ring: The hydroxy, methoxyphenyl, and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation and nucleophilic substitution.
The reaction conditions for these steps typically involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts, such as Lewis acids or bases.
Chemical Reactions Analysis
tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of cancer, inflammation, and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of new materials with unique properties, such as organic light-emitting diodes (OLEDs) and conductive polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological processes.
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide: This compound has a carboxamide group instead of a carboxylate group, which may affect its reactivity and biological activity.
This compound methyl ester: This compound has a methyl ester group instead of a tert-butyl ester group, which may influence its solubility and stability.
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-22(2,3)28-21(26)17-18(14-8-6-5-7-9-14)23(20(25)19(17)24)15-10-12-16(27-4)13-11-15/h5-13,18,24H,1-4H3 |
InChI Key |
UAZSLQYLTGBUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6',7'-tris(dimethylamino)-2',3'-dihydro-4H-spiro[naphthalene-1,1'-phenalen]-4-one](/img/structure/B11094010.png)
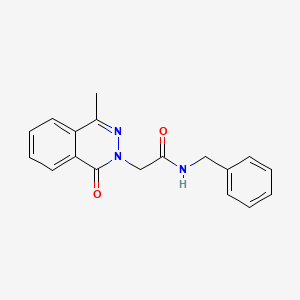
![2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11094028.png)
![1H-Pyrimido[4,5-d]pyrimidine-2,4-dione, 7-methyl-1-phenyl-5,5-bistrifluoromethyl-5,8-dihydro-](/img/structure/B11094037.png)
![11-(3-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094039.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11094041.png)
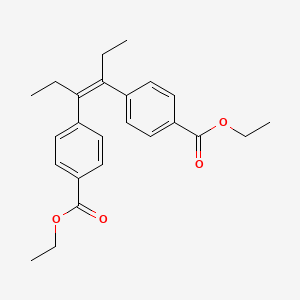
![[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile](/img/structure/B11094072.png)
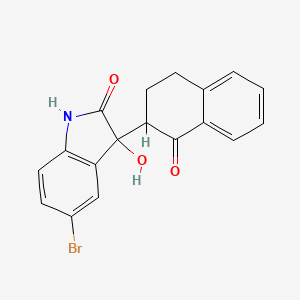
![4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11094083.png)
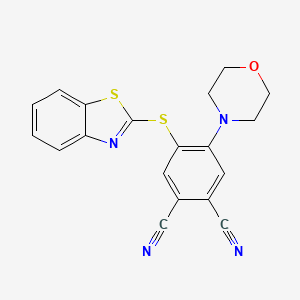
![2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide](/img/structure/B11094089.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B11094096.png)
![5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11094105.png)
